molecular formula C7H3BrFNO4 B2610601 2-Bromo-3-fluoro-6-nitrobenzoic acid CAS No. 881415-27-6

2-Bromo-3-fluoro-6-nitrobenzoic acid

Cat. No.: B2610601
CAS No.: 881415-27-6
M. Wt: 264.006
InChI Key: WHOTUUFDHGVXSG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

A common synthetic route starts with the nitration of benzoic acid to form 3-nitrobenzoic acid. This is followed by bromination to yield 2-bromo-3-nitrobenzoic acid. Finally, fluorination is carried out to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-fluoro-6-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-2-fluoro-6-nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid

Uniqueness

2-Bromo-3-fluoro-6-nitrobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the benzoic acid ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOTUUFDHGVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and a thermometer were charged 2-bromo-3-fluorobenzoic acid (Example 134 g) (28.23 g, 0.13 mol) and concentrated H2SO4 (200 mL). After cooling to 0° C., HNO3 (70%, 16.0 mL) was added dropwise over 30 min, keeping the temperature between 0 to 10° C. After 1 h, the reaction mixture was poured into the crushed ice keeping the temperature below 20° C. The mixture was extracted with EtOAc (2×200 mL), the combined extract was washed with brine and dried with MgSO4. The filtrate was evaporated to give 27.27 g (77%) of a mixture of 2-bromo-3-fluoro-6-nitrobenzoic acid and 2-bromo-3-fluoro-5-nitrobenzoic acid (1:0.4) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.33 (dd, J=9.6, 4.8 Hz, 1H), 7.21 (dd, J=10.0, 8.0 Hz, 1H).
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

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